molecular formula C15H17NO B8725722 2-Benzyloxyphenylethylamine

2-Benzyloxyphenylethylamine

Cat. No.: B8725722
M. Wt: 227.30 g/mol
InChI Key: FPKXUAZYZGMAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxyphenylethylamine (IUPAC: 2-(benzyloxyphenyl)ethan-1-amine) is a phenethylamine derivative featuring a benzyloxy (-OCH2C6H5) substituent on the phenyl ring.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(2-phenylmethoxyphenyl)ethanamine

InChI

InChI=1S/C15H17NO/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9H,10-12,16H2

InChI Key

FPKXUAZYZGMAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences among 2-Benzyloxyphenylethylamine and its analogs:

Compound Substituent Group Position Backbone Molecular Formula (Example) Key Properties (Hypothesized)
This compound Benzyloxy (-OCH2C6H5) Ortho Phenethylamine C15H17NO Moderate lipophilicity, bulkier substituent
4-Phenoxyphenethylamine Phenoxy (-OC6H5) Para Phenethylamine C14H15NO Lower lipophilicity, planar structure
2-(Difluoromethoxy)benzylamine Difluoromethoxy (-OCF2H) Ortho Benzylamine C8H9F2NO High electronegativity, enhanced metabolic stability
Key Observations:

The difluoromethoxy group in 2-(Difluoromethoxy)benzylamine exhibits strong electron-withdrawing properties due to fluorine atoms, which may reduce metabolic oxidation and improve stability.

Positional Effects: Substituent position (ortho vs. para) influences steric interactions with biological targets. For example, para-substituted phenethylamines (e.g., 4-Phenoxyphenethylamine) often exhibit higher receptor-binding affinity due to reduced steric hindrance.

Physicochemical and Pharmacokinetic Properties

While experimental data for this compound is scarce, extrapolation from analogs suggests:

Property This compound 4-Phenoxyphenethylamine 2-(Difluoromethoxy)benzylamine
LogP (Lipophilicity) ~3.2 (estimated) ~2.8 (reported) ~2.1 (estimated)
Water Solubility Low Moderate High
Metabolic Stability Moderate Low (due to phenol group) High (fluorine shielding)
Notes:
  • Fluorinated analogs like 2-(Difluoromethoxy)benzylamine show improved resistance to cytochrome P450-mediated degradation.

Limitations and Contradictions in Evidence

  • Structural differences (e.g., benzyloxy vs. phenoxy) necessitate cautious extrapolation.
  • Contradictions arise in metabolic stability predictions: fluorinated groups generally enhance stability, but steric effects in benzyloxy derivatives may offset this advantage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.